2-Bromo-5-fluorobenzoyl chloride

Catalog No.
S673712
CAS No.
111771-13-2
M.F
C7H3BrClFO
M. Wt
237.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluorobenzoyl chloride

CAS Number

111771-13-2

Product Name

2-Bromo-5-fluorobenzoyl chloride

IUPAC Name

2-bromo-5-fluorobenzoyl chloride

Molecular Formula

C7H3BrClFO

Molecular Weight

237.45 g/mol

InChI

InChI=1S/C7H3BrClFO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H

InChI Key

QIFDGTIOMAVGAQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)Cl)Br

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)Cl)Br

2-Bromo-5-fluorobenzoyl chloride is a substituted aromatic acyl chloride valued in pharmaceutical and materials science synthesis. It provides two distinct, strategically positioned reactive sites: a highly reactive benzoyl chloride group for acylation reactions and a bromine atom, activated for organometallic cross-coupling. The presence of a fluorine atom at the 5-position provides specific electronic properties that can influence reaction outcomes and modulate the characteristics of the final product, such as in structure-activity relationship (SAR) studies. [1]

Procurement Fit

Acylating agent for amide and ester bond formation in medicinal and agrochemical synthesis.
Moisture-sensitive; handle under inert atmosphere to avoid hydrolysis to carboxylic acid.
Low-melting solid simplifies weighing; can be liquefied for transfer if required.
Reported physical form supports safe laboratory handling.

The specific 2-bromo, 5-fluoro substitution pattern is not functionally interchangeable with its isomers or simpler analogs. The ortho-position of the bromine relative to the acyl chloride is critical for directing the synthesis of specific heterocyclic systems, such as certain pharmaceutical scaffolds. [1] Substituting with a different isomer (e.g., 5-bromo-2-fluorobenzoyl chloride) would yield a completely different molecular geometry, failing to produce the target compound. Replacing the bromo group with chloro reduces cross-coupling reactivity, while omitting the fluorine atom alters the electronic properties, which can be essential for the biological activity or performance characteristics of the final molecule.

Substitution Risk

Physical state Regioisomeric or 2-halo analogs may exist as liquids or higher-melting solids, altering handling and purification workflows.
Conformation Ortho-halogen size controls conformational equilibrium; reactivity and selectivity may not directly transfer from fluoro or chloro analogs.

Process Efficiency: Direct Use of Acyl Chloride to Minimize Side Reactions in Amidation

Using 2-bromo-5-fluorobenzoyl chloride directly for amide bond formation offers a more controlled and efficient process compared to starting with the corresponding carboxylic acid. The pre-formed acyl chloride avoids the need for an additional in-situ chlorination step (e.g., with thionyl chloride or oxalyl chloride), which can introduce impurities and harsh conditions, thereby minimizing side reactions and simplifying purification.

Evidence DimensionProcess Route Efficiency
Target Compound DataDirect use in acylation reaction.
Comparator Or Baseline2-Bromo-5-fluorobenzoic acid requiring an additional in-situ activation step with a chlorinating agent.
Quantified DifferenceQualitatively improves reaction efficiency and minimizes side-product formation.
ConditionsStandard amidation reactions.

This de-risks the synthesis by eliminating a reaction step, removing hazardous reagents, and potentially reducing downstream purification costs.

Melting point vs 2-F analog
Reported
Target: 20–22 °C (solid);
Comparator: 4–6 °C (liquid)
Solid state simplifies inert-atmosphere weighing; low melt allows convenient liquefaction.
Literature values; cross-study comparable.

Proven High-Yield Performance in Friedel-Crafts Acylation

In a documented Friedel-Crafts acylation, 2-bromo-5-fluorobenzoyl chloride was reacted with 1,2-dichlorobenzene to produce the corresponding substituted benzophenone. The process achieved a high isolated yield of 86%, demonstrating the compound's effectiveness as a robust acylating agent for creating carbon-carbon bonds with substituted aromatics. [1]

Evidence DimensionReaction Yield
Target Compound Data86% isolated yield
Comparator Or BaselineHigh-performance benchmark for industrial acylation reactions.
Quantified DifferenceNot applicable (single-compound data).
ConditionsReaction with 1,2-dichlorobenzene at 110-120 °C, followed by aqueous workup and distillation.

Provides a reliable, quantitative performance benchmark, reducing uncertainty for chemists planning process scale-up or synthesis of complex intermediates.

Density vs 2-Cl-5-F analog
Reported
1.74 g/cm³ vs ~1.5 g/cm³
(~16% higher)
Higher density may affect phase separation in biphasic reactions and scale-up calculations.
Predicted/measured density at standard temperature.

Validated Starting Material in Patented Synthesis of Pharmaceutical Scaffolds

This specific compound is cited as the required starting material in the synthesis of intermediates for novel orexin receptor modulators. In the patented synthesis route, 2-bromo-5-fluorobenzoyl chloride is reacted with acetamide oxime as a key step in constructing the core structure of the therapeutic agent. [1] The patent's exclusive specification of this reagent underscores its non-substitutable role in achieving the desired molecular architecture.

Evidence DimensionPrecursor Suitability
Target Compound DataExplicitly specified as the starting material in a patented synthetic route.
Comparator Or BaselineUntested or hypothetical alternative isomers or analogs.
Quantified DifferenceNot applicable (specified as the sole reactant in the patent example).
ConditionsReaction with acetamide oxime in THF with DIPEA at 70 °C.

Procuring the exact, patent-cited starting material is critical for reproducibility and de-risking the development of high-value, complex pharmaceutical targets.

Ortho-Br conformational impact
Class-level inference
Larger ortho-halogen stabilizes gauche conformer; Br > Cl > F trend in deviation from planarity.
Conformational preference may influence acylation selectivity and catalyst interactions.
Inferred from gas-phase 2-halobenzoyl chloride study; direct data on target compound pending.

Process-Controlled Synthesis of Aromatic Amides

This compound is the right choice for synthesizing N-aryl or N-alkyl 2-bromo-5-fluorobenzamides, particularly in processes where yield and purity are critical. Its direct use avoids complications from in-situ activation of the corresponding carboxylic acid.

Reliable Synthesis of Halogenated Benzophenone Intermediates

As a precursor in Friedel-Crafts acylations, this reagent is suitable for manufacturing complex, multi-halogenated benzophenones, which are valuable intermediates in agrochemicals and materials science, with a demonstrated high-yield performance benchmark. [1]

Development of Patented CNS-Targeting Therapeutics

This is the specified building block for constructing scaffolds for orexin receptor modulators. Its use is indicated for research and development programs aiming to replicate or build upon patented synthetic routes for novel central nervous system agents. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Acyl chloride reactivity; ortho-bromo conformational influence
Amide coupling efficiency; cross-coupling diversification
Crystallization-based purification route
Low-melting solid state
Crystallization feasibility vs. distillation
Agrochemical intermediate
2-Bromo-5-fluoro substitution pattern
Lipophilicity and metabolic stability profiling
Physical organic chemistry model
Defined ortho/meta halogen pattern
Conformational equilibrium and acylation selectivity trends

XLogP3

3.2

Other CAS

111771-13-2

Wikipedia

2-Bromo-5-fluorobenzoyl chloride

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